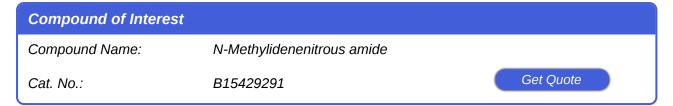


A Comparative Analysis of N-Methylidenenitrous Amide and Structurally Related Nitrosamines

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A note on nomenclature: The term "N-Methylidenenitrous amide" does not correspond to a commonly recognized stable chemical entity in scientific literature. It is plausible that this name refers to a transient species or is a non-standard name for a simple nitrosamine. Given that the IUPAC name for N-Nitrosodimethylamine (NDMA) is N,N-dimethylnitrous amide, "N-Methylidenenitrous amide" might be interpreted as N-Nitrosomethylamine (NMA) or a related simple nitrosamine. This guide will therefore focus on a comparative study of well-characterized and highly relevant nitrosamines, including N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA), which are potent carcinogens and common contaminants.

This guide provides a comparative overview of the chemical properties, biological activities, and analytical methodologies for these representative nitrosamines, aimed at researchers, scientists, and drug development professionals.

Comparative Quantitative Data

The following tables summarize key quantitative data for NDMA and NDEA, two of the most studied nitrosamines.

Table 1: Physicochemical Properties



Property	N-Nitrosodimethylamine (NDMA)	N-Nitrosodiethylamine (NDEA)
Synonyms	DMNA, N,N-dimethylnitrous amide[1][2]	DEN, N,N-diethylnitrous amide[3]
CAS Number	62-75-9[1][2]	55-18-5
Molecular Formula	C2H6N2O[2]	C4H10N2O[3]
Molecular Weight	74.08 g/mol [2]	102.14 g/mol
Appearance	Yellow oily liquid[1][2]	Clear slightly yellow liquid[3]
Boiling Point	151-153 °C[1][2]	175-177 °C[3]
Solubility	High water solubility[4]	Lower water solubility than NDMA[4]

Table 2: Toxicological Data

Parameter	N-Nitrosodimethylamine (NDMA)	N-Nitrosodiethylamine (NDEA)
Carcinogenicity	Probable human carcinogen[5]	Probable human carcinogen
Target Organs	Liver, lung, kidney[6]	Liver, esophagus
Mutagenicity (Ames Test)	Mutagenic with metabolic activation[7][8]	Mutagenic with metabolic activation
Genotoxicity (CHO cells)	Genotoxic with metabolic activation[8]	Genotoxic with metabolic activation
LD50 (Rat, oral)	40 mg/kg	280 mg/kg

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of nitrosamines. Below are protocols for key experiments.



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Protocol 1: Mutagenicity Assessment using the Ames Test (Salmonella typhimurium)

This protocol is based on established methods for evaluating the mutagenicity of chemical substances.

- Bacterial Strains: Use Salmonella typhimurium strains TA98 and TA100, which are sensitive to frameshift and base-pair substitution mutations, respectively.
- Metabolic Activation: Prepare a liver S9 fraction from rats pre-treated with a metabolic inducer (e.g., Aroclor 1254) to provide the necessary enzymes for nitrosamine activation.
- Assay Procedure: a. Pre-incubate the test compound at various concentrations with the bacterial strain and the S9 mix (or a buffer control) at 37°C. b. After pre-incubation, mix the culture with molten top agar and pour it onto minimal glucose agar plates. c. Incubate the plates at 37°C for 48-72 hours.
- Data Analysis: Count the number of revertant colonies (his+ revertants) on each plate. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[7][8]

Protocol 2: Quantitative Analysis of Nitrosamines by LC-MS/MS

This protocol outlines a general method for the detection and quantification of nitrosamine impurities in pharmaceutical products, based on USP General Chapter <1469>.[9]

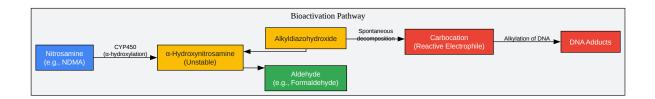
- Sample Preparation: a. Accurately weigh the sample (e.g., powdered tablets) and dissolve it
 in a suitable solvent (e.g., methanol or water). b. Spike the solution with an internal standard
 (e.g., NDMA-d6, NDEA-d10) to correct for matrix effects and variations in instrument
 response.[10] c. Centrifuge or filter the sample to remove particulates.
- Chromatographic Separation: a. Use a high-performance liquid chromatography (HPLC) system with a C18 column. b. Employ a gradient elution program with a mobile phase consisting of water with a small percentage of formic acid and an organic solvent like methanol or acetonitrile.



- Mass Spectrometric Detection: a. Utilize a tandem mass spectrometer (MS/MS) with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. b. Monitor for specific multiple reaction monitoring (MRM) transitions for each nitrosamine and its corresponding internal standard.
- Quantification: a. Generate a calibration curve using certified reference standards of the target nitrosamines. b. Calculate the concentration of each nitrosamine in the sample by comparing its peak area ratio to the internal standard against the calibration curve.[11]

Signaling Pathways and Experimental Workflows Metabolic Activation of Nitrosamines

The carcinogenicity of nitrosamines is dependent on their metabolic activation by cytochrome P450 enzymes, primarily in the liver. This process, known as α -hydroxylation, generates unstable intermediates that ultimately form highly reactive carbocations. These carbocations can then alkylate DNA, leading to mutations and the initiation of cancer.



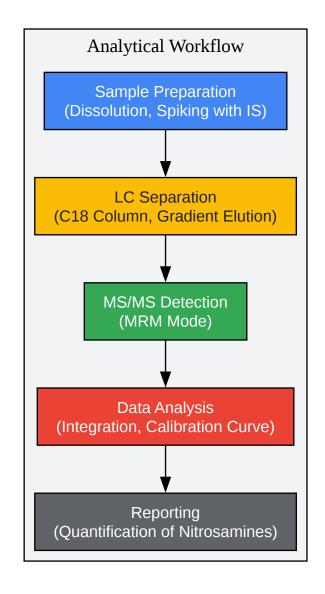
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Caption: Metabolic activation pathway of nitrosamines leading to DNA damage.

Experimental Workflow for Nitrosamine Analysis

The following diagram illustrates a typical workflow for the analysis of nitrosamine impurities in a pharmaceutical sample, from sample preparation to data reporting.





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Caption: A typical workflow for the quantitative analysis of nitrosamines.

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